
HO-PEG16-OH
描述
HO-PEG16-OH is a complex organic compound with the molecular formula C32H66O17 . It is a member of the polyethylene glycol (PEG) family, which are polymers of ethylene oxide. This compound is characterized by its multiple ether linkages and terminal hydroxyl groups, making it highly hydrophilic and versatile in various applications.
科学研究应用
HO-PEG16-OH has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Employed in the preparation of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceuticals and as a component in medical devices.
作用机制
Target of Action
The primary target of 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontane-1,47-diol, also known as HO-PEG16-OH, is the E3 ubiquitin ligase . This compound is a PEG-based PROTAC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontane-1,47-diol interacts with its targets by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The compound serves as a bridge between the E3 ubiquitin ligase and the target protein, leading to the degradation of the latter .
Biochemical Pathways
The biochemical pathways affected by 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontane-1,47-diol are primarily related to the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of intracellular proteins . The downstream effects of this pathway’s modulation include the selective degradation of target proteins, which can have various impacts depending on the specific proteins involved .
Pharmacokinetics
It is known that the compound is a solid with a molecular weight of 72286 . It is soluble in water and aqueous buffer, chloroform, methylene chloride, DMF, DMSO, and less soluble in alcohol, toluene . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The molecular and cellular effects of 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontane-1,47-diol’s action primarily involve the degradation of target proteins . This degradation can lead to various cellular effects, depending on the specific target proteins involved. For instance, if the target protein is a key player in a disease state, its degradation could potentially ameliorate the disease .
Action Environment
The action, efficacy, and stability of 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontane-1,47-diol can be influenced by various environmental factors. For instance, the compound’s solubility properties suggest that it may be more effective in certain solvents . Additionally, the compound should be stored at -20°C for long-term storage , indicating that temperature can significantly impact its stability
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of HO-PEG16-OH typically involves the polymerization of ethylene oxide. The process starts with the initiation of ethylene oxide monomers using a suitable catalyst, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH). The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired polymer length .
Industrial Production Methods
In industrial settings, the production of this compound is achieved through large-scale polymerization reactors. The process involves the continuous addition of ethylene oxide to a reaction vessel containing the catalyst and an initiator, such as ethylene glycol. The reaction is monitored to maintain optimal conditions, ensuring high yield and purity of the final product .
化学反应分析
Types of Reactions
HO-PEG16-OH undergoes various chemical reactions, including:
Oxidation: The terminal hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers, esters.
相似化合物的比较
HO-PEG16-OH is unique due to its specific polymer length and functional groups. Similar compounds include:
Polyethylene glycol (PEG): Varying molecular weights and lengths, used in similar applications.
Polypropylene glycol (PPG): Similar structure but with propylene oxide units, used in different industrial applications.
Polyethylene oxide (PEO): Higher molecular weight polymers with similar properties.
属性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H66O17/c33-1-3-35-5-7-37-9-11-39-13-15-41-17-19-43-21-23-45-25-27-47-29-31-49-32-30-48-28-26-46-24-22-44-20-18-42-16-14-40-12-10-38-8-6-36-4-2-34/h33-34H,1-32H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHORSBRLGKJPFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H66O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20218307 | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontane-1,47-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
722.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6812-36-8 | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontane-1,47-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6812-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontane-1,47-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006812368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontane-1,47-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-pentadecaoxaheptatetracontane-1,47-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.170 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: Can PEG17 influence the optical properties of inorganic nanomaterials?
A: Yes, research suggests that PEG17, when directly attached to or in close proximity to certain inorganic clusters like Cd(10)Se(4)(SR)(10), can cause blue-shifts in absorption bands and affect photoluminescence properties. [] This is attributed to electronic perturbations caused by the large dipole moment of PEG17, highlighting the importance of the surrounding chemical environment on the electronic behavior of nanomaterials. []
Q2: How does the chain length of polyethylene glycol (PEG) impact its interaction with nanomaterials?
A: Studies on Cd(10)Se(4)(SR)(10) clusters modified with varying PEG chain lengths (PEG3, PEG7, PEG17, PEG46) reveal a correlation between chain length and electronic perturbation effects. [] Longer chains like PEG17 and PEG46 exhibited more pronounced effects on the cluster's optical properties compared to shorter chains. [] This suggests a potential chain-length-dependent interaction mechanism.
Q3: Can PEG17 be used in drug delivery applications?
A: Yes, PEG17 has been incorporated into block copolymers for the development of drug delivery systems. For instance, PEG17-SS-PPS30, a block copolymer containing PEG17 and poly(propylene sulfide) (PPS) linked by a disulfide bond, can self-assemble into polymersomes. [] These polymersomes demonstrate the ability to encapsulate and release their contents within cells upon exposure to intracellular cysteine concentrations, highlighting their potential for intracellular drug delivery. []
Q4: How does the presence of PEG17 influence the self-assembly of amphiphilic block copolymers?
A: Research shows that PEG17, when incorporated into a diblock copolymer with poly(propylene sulfide) (PPS) (PEG17-bl-PPS75), enables the formation of polymeric bicontinuous nanospheres (BCNs) via flash nanoprecipitation. [] This specific assembly into BCNs is attributed to the amphiphilic nature of the block copolymer, with PEG17 likely contributing to the hydrophilic portion that interacts with the aqueous environment. []
Q5: What is the role of PEG17 in modifying membrane properties for water treatment?
A: Studies demonstrate the use of PEG17 in modifying poly(vinyl alcohol) (PVA) membranes for water treatment. [] The incorporation of PEG17 and glycerin into the PVA matrix, followed by UV irradiation, led to improved selectivity for metal ion separation during reverse osmosis. [] This highlights the potential of PEG17 in enhancing membrane performance for water purification applications.
Q6: Can the conformation of PEG17 in the gas phase be determined?
A: Yes, studies utilizing matrix-assisted laser desorption ion chromatography coupled with molecular mechanics modeling have provided insights into the gas-phase conformation of PEG17. [] These studies indicate that when complexed with a sodium ion (Na+PEG17), the PEG17 chain tends to "solvate" the ion, with seven oxygen atoms from the PEG17 acting as nearest neighbors to the sodium ion. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




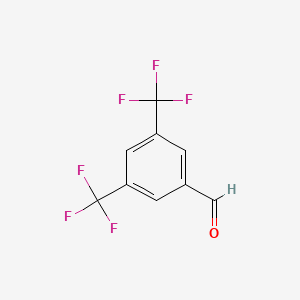


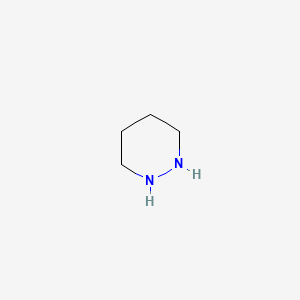
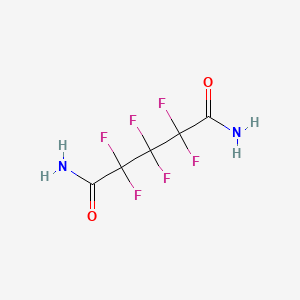
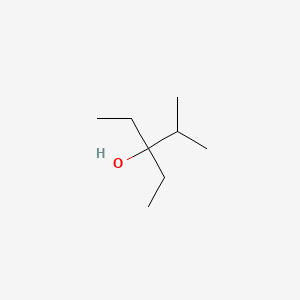

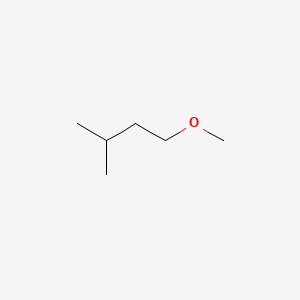

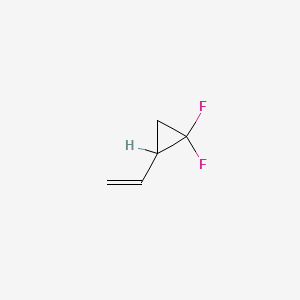
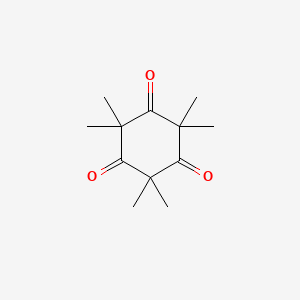
![7-Methylimidazo[1,2-a]pyridine](/img/structure/B1330368.png)
